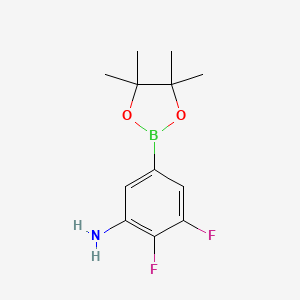

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS No.: 1701449-93-5

Cat. No.: VC3379916

Molecular Formula: C12H16BF2NO2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1701449-93-5 |

|---|---|

| Molecular Formula | C12H16BF2NO2 |

| Molecular Weight | 255.07 g/mol |

| IUPAC Name | 2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| Standard InChI | InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(15)9(16)6-7/h5-6H,16H2,1-4H3 |

| Standard InChI Key | AYBZQVJYXVNTAD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)N |

Introduction

Chemical Properties and Structure

Physical Properties

The physical properties of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1701449-93-5 |

| Molecular Weight | 255.069 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 343.8±42.0 °C at 760 mmHg |

| Flash Point | 161.7±27.9 °C |

| Exact Mass | 255.124222 |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C |

| Index of Refraction | 1.493 |

These physical properties indicate that 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a relatively high-boiling compound with low volatility at room temperature . The high boiling point can be attributed to the presence of multiple functional groups capable of intermolecular interactions. The compound's density is slightly higher than water, which is typical for aromatic compounds containing heteroatoms and multiple substituents.

Chemical Characteristics

The chemical behavior of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is dominated by three key functional groups: the amine group, the fluorine substituents, and the boronic acid pinacol ester. Each contributes unique reactivity patterns to the molecule. The amine group can participate in various nucleophilic substitution reactions and can be functionalized through acylation, alkylation, or conversion to diazonium salts. The fluorine atoms, known for their high electronegativity, withdraw electron density from the aromatic ring, making it less susceptible to electrophilic aromatic substitution but potentially more reactive toward nucleophilic aromatic substitution at specific positions.

The boronic acid pinacol ester group is particularly significant as it enables the compound to participate in Suzuki-Miyaura coupling reactions, which are widely used for carbon-carbon bond formation in organic synthesis. Under appropriate conditions, this group can react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds, making the compound a valuable intermediate in the synthesis of more complex molecules.

Synthesis and Preparation

Reaction Conditions

The reaction conditions for the synthesis of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically require careful control of temperature, solvent selection, and catalyst systems. For palladium-catalyzed borylation reactions, common conditions include the use of catalysts such as Pd(dppf)Cl₂ (where dppf is 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh₃)₄ in solvents like dioxane or DMF, with reaction temperatures ranging from 80-120°C.

For direct C-H borylation approaches, iridium-based catalysts such as [Ir(COD)OMe]₂ in combination with bipyridine ligands are often employed, with the reactions conducted in solvents such as THF or hexane at moderate temperatures (50-80°C). The selection of specific reaction conditions would depend on factors such as the starting materials, desired selectivity, and scale of synthesis.

Applications and Uses

Research Applications

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has significant potential in research applications, particularly in medicinal chemistry and materials science. In medicinal chemistry, the compound can serve as a building block for the synthesis of biologically active molecules. The presence of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the boronic acid pinacol ester group enables further functionalization through cross-coupling reactions.

The compound may also find applications in the development of fluorinated aromatics for materials with unique electronic properties. Fluorinated compounds often exhibit interesting properties in terms of electron transport, which can be valuable in the development of organic electronic materials such as OLEDs (Organic Light-Emitting Diodes) or photovoltaic materials.

Industrial Applications

From an industrial perspective, 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves primarily as an intermediate in the synthesis of more complex molecules rather than as an end product itself. Its utility in Suzuki-Miyaura coupling reactions makes it valuable in the pharmaceutical industry for the synthesis of drug candidates containing biaryl motifs. The presence of fluorine substituents can contribute to improved pharmacokinetic properties of the resulting compounds, including enhanced membrane permeability and metabolic stability.

Additionally, the compound may have applications in agrochemical research, where fluorinated aromatics are often used to develop compounds with improved bioactivity and environmental persistence profiles. The ability to selectively functionalize the molecule through the boronic acid pinacol ester group provides synthetic versatility that is highly valued in industrial settings.

Comparative Analysis with Similar Compounds

Structural Comparisons

Several related compounds with similar structural features appear in the search results, allowing for comparative analysis. The following table presents a comparison of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Distinctions |

|---|---|---|---|

| 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₆BF₂NO₂ | 255.069 | Two fluorine atoms at positions 2 and 3; boronic ester at position 5 |

| 2,3-Difluoro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₅BF₂N₂O₄ | 300.07 | Additional nitro group; boronic ester at position 4 instead of 5 |

| 4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₆BF₂NO₂ | 255.069 | Fluorine atoms at positions 4 and 5; boronic ester at position 2 |

| 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₆BF₂NO₂ | 255.07 | Fluorine atoms at positions 2 and 5; boronic ester at position 3 |

| 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₇BFO₂N | 237.07 | Single fluorine atom at position 2; boronic ester at position 5 |

This structural comparison highlights the variability in substitution patterns among these related compounds . While they share the common features of fluorine substituents and a boronic acid pinacol ester group attached to an aniline core, the positioning of these groups leads to distinct compounds with potentially different chemical and physical properties.

Functional Comparisons

The functional properties of these related compounds are influenced by the specific positioning of the substituents. For 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, the ortho positioning of the two fluorine atoms creates a distinct electronic environment that influences reactivity. The presence of two adjacent fluorine atoms typically results in a strong electron-withdrawing effect on the aromatic ring, potentially enhancing the reactivity of the boronic ester in coupling reactions.

In comparison, compounds with different substitution patterns, such as 4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, would exhibit different electronic distributions and consequently different reactivity profiles. The positioning of the boronic ester group relative to the amine functionality also impacts reactivity, with ortho, meta, or para relationships leading to different steric and electronic interactions.

The 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, having only one fluorine atom, would generally exhibit less pronounced electronic effects compared to the difluorinated analogues, potentially leading to different reaction selectivity in various transformations .

Current Research and Future Directions

Current research involving 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline likely focuses on its application in synthetic organic chemistry, particularly in the development of methodologies for cross-coupling reactions. The compound's specific substitution pattern makes it an interesting substrate for studying selective functionalization strategies and for developing new transition-metal-catalyzed transformations.

Future research directions may include:

-

Development of more efficient and selective synthetic routes to access this compound and related derivatives.

-

Exploration of its utility in the synthesis of fluorinated bioactive compounds for pharmaceutical applications.

-

Investigation of the electronic properties of materials derived from this compound, particularly in the context of organic electronics.

-

Study of its potential applications in the development of fluorinated agrochemicals with improved efficacy and environmental profiles.

The continued development of cross-coupling methodologies, particularly those that can function under milder conditions or with lower catalyst loadings, would further enhance the utility of this compound in both research and industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume